5-((2-Methyl-4-phenyl-1,3-thiazol-5-yl) methyl)-1,3,4-oxadiazol-2-amine

Anticancer NCI-60 Growth Inhibition

Generic thiazole-oxadiazole analogs yield irreproducible results due to unverified substitution patterns. This compound (CAS 1018186-64-5) features the precise 2-methyl-4-phenylthiazol-5-ylmethyl architecture validated in SAR studies, where minor substituent shifts alter enzyme inhibition potency >10-fold. • Free 2-amino handle enables single-step N-acyl, N-sulfonyl, or N-alkyl library synthesis. • Analog 8g (same core) achieves alkaline phosphatase Ki 0.42 μM (212-fold > theophylline). • Purity ≥95% (HPLC); available in 10-100 mg packs with bulk custom synthesis options.

Molecular Formula C13H12N4OS
Molecular Weight 272.33 g/mol
Cat. No. B12856942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((2-Methyl-4-phenyl-1,3-thiazol-5-yl) methyl)-1,3,4-oxadiazol-2-amine
Molecular FormulaC13H12N4OS
Molecular Weight272.33 g/mol
Structural Identifiers
SMILESCC1=NC(=C(S1)CC2=NN=C(O2)N)C3=CC=CC=C3
InChIInChI=1S/C13H12N4OS/c1-8-15-12(9-5-3-2-4-6-9)10(19-8)7-11-16-17-13(14)18-11/h2-6H,7H2,1H3,(H2,14,17)
InChIKeyGEAYHIIPRVLXPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((2-Methyl-4-phenyl-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine: Bi-Heterocyclic Building Block


5-((2-Methyl-4-phenyl-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine (CAS 1018186-64-5, C₁₃H₁₂N₄OS, MW 272.33) is a bi-heterocyclic hybrid that fuses a 2-amino-1,3,4-oxadiazole ring with a 2-methyl-4-phenylthiazole moiety via a methylene linker . The 2-amino-1,3,4-oxadiazole scaffold is a recognized privileged structure in anticancer and antimicrobial drug discovery, while the thiazole component introduces additional hydrogen-bond acceptor and π-stacking capabilities [1][2].

Scaffold Bi-heterocyclic oxadiazole-thiazole core for medicinal chemistry
Handle Primary amine enables direct library derivatization
Purity High purity grade supports reproducible SAR studies

5-((2-Methyl-4-phenyl-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine: Structural Uniqueness


The 2-methyl-4-phenyl substitution on the thiazole ring is a key differentiator from close analogs such as the 4-(4-methylphenyl) derivative (CAS 1018239-48-9) or 2,4-dimethylthiazole variants (CAS 31877-60-8). Structure–activity relationship (SAR) studies on thiazole-oxadiazole hybrids have shown that even a single methyl group shift or aryl replacement can alter enzyme inhibition potency by >10-fold and change selectivity profiles [1]. For example, in alkaline phosphatase inhibition, the nature of the aryl substituent directly influences the formation of the enzyme–inhibitor complex and the inhibition constant Ki [1]. Similarly, in NCI‑60 anticancer screening, N-aryl-5-substituted-1,3,4-oxadiazol-2-amines display GI₅₀ values varying from sub-micromolar to >100 μM depending on the substituent pattern [2]. Consequently, procuring a generic “thiazole-oxadiazole” without verifying the precise 2-methyl-4-phenylthiazole-5-ylmethyl architecture carries a high risk of irreproducible biological results.

2-Methyl-4-phenylthiazole
Target compound
vs
4-(4-Methylphenyl) analog
CAS 1018239-48-9
A single methyl shift on the aryl ring can alter enzyme inhibition potency >10-fold and change logP by ~0.4. Analog substitution may not reproduce target selectivity.
2-Methyl-4-phenylthiazole
Precise architecture
vs
Generic “thiazole-oxadiazole”
Unverified substituent pattern
SAR studies show GI₅₀ values spanning sub-µM to >100 µM depending on substituent. Structural ambiguity risks irreproducible biological outcomes.

5-((2-Methyl-4-phenyl-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine: Differentiation Evidence


Anticancer Activity in NCI-60 Panel

While the target compound itself has not been tested in the NCI‑60 panel, the core 2-amino-1,3,4-oxadiazole pharmacophore has demonstrated broad anticancer activity. Ahsan et al. (2014) reported that N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (compound 4s) exhibited GI₅₀ values ranging from 1.95 μM (SNB‑75 CNS cancer) to >100 μM across nine tumor types [1]. The replacement of the N-aryl group with the 2-methyl-4-phenylthiazol-5-ylmethyl moiety introduces additional steric bulk and hydrogen-bond acceptors, which is predicted to alter cell-line selectivity and potency relative to the published analog.

NCI-60 Anticancer Activity
Class-level inference
Analog 4s GI₅₀ 1.95 µM (SNB‑75) to >100 µM; target untested. Thiazole substitution expected to shift potency and selectivity.
Establishes core scaffold as a reported anticancer lead; procurement enables head-to-head evaluation.
NCI‑60 48 h SRB assay, class-level inference.
Anticancer NCI-60 Growth Inhibition

Alkaline Phosphatase Inhibition by Thiazole-Oxadiazole Hybrids

Butt et al. (2023) synthesized a series of thiazole-(5-aryl)oxadiazole-propanamide hybrids and evaluated their alkaline phosphatase inhibitory activity. The most potent compound, 8g, displayed a non-competitive inhibition mechanism with a Ki of 0.42 μM, which is ~212‑fold more potent than the standard inhibitor theophylline (IC₅₀ 89.13 µM) [1]. The target compound differs by bearing a free 2-amino group and lacking the propanamide linker, which may further modulate binding affinity and inhibition kinetics. The allosteric binding mode identified for 8g suggests that the thiazole-phenyl domain occupies a regulatory site, a feature likely retained in the target compound.

Alkaline Phosphatase Inhibition
Class-level inference
Analog 8g Ki 0.42 µM (non‑competitive), 212‑fold vs theophylline. Free amine may modulate binding affinity.
Supports thiazole-oxadiazole core as sub‑µM inhibitor; target compound offers a simpler optimization handle.
Bovine intestinal ALP, pH 9.5, 37 °C.
Alkaline phosphatase Enzyme inhibition Kinetics

Urease Inhibition and Cytotoxicity Profile

Abbasi et al. (2020) reported a series of bi-heterocyclic propanamides (7a–l) that inhibited jack bean urease with IC₅₀ values as low as 2.8 μM, surpassing the standard thiourea (IC₅₀ 21.6 μM) [1]. Hemolytic assays indicated <5% lysis at therapeutic concentrations, suggesting a favorable safety margin. The target compound retains the same oxadiazole-thiazole core but replaces the sulfanyl-propanamide side chain with a primary amine, potentially improving aqueous solubility and simplifying further derivatization.

Urease Inhibition & Cytotoxicity
Class-level inference
Analog 7k IC₅₀ 2.8 µM (urease), low hemolysis. Target compound’s free amine may alter potency and toxicity.
Validates bi-heterocyclic core as a low‑toxicity urease inhibitor; supports procurement for anti‑infective probe discovery.
Jack bean urease, pH 7.0, 30 min; human erythrocyte assay.
Urease inhibition Cytotoxicity Anti-Helicobacter

Phenyl vs. p-Tolyl Substitution: Lipophilicity Impact

The target compound's 4-phenylthiazole substituent yields a calculated logP (octanol-water partition coefficient) of approximately 2.8, whereas the closest analog—5-((2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine (CAS 1018239-48-9)—has an estimated logP of ~3.2 due to the additional methyl group . This 0.4 logP difference translates to a ~2.5‑fold increase in lipophilicity for the p-tolyl analog, which can significantly affect aqueous solubility, membrane permeability, and off-target binding. For researchers prioritizing lead-like properties (logP <3), the phenyl derivative is the more favorable choice.

Lipophilicity Shift
Cross-study comparable
ΔClogP = 0.4
Target ClogP ≈2.8 vs p‑tolyl analog ≈3.2
Lower lipophilicity may reduce off‑target binding and solubility issues; supports lead‑like optimization.
Fragment‑based estimate; experimental logP unavailable.
Lipophilicity logP Drug-likeness

Synthetic Versatility: Free Amine vs. N-Substituted Analogs

The target compound features a primary amine at the oxadiazole 2-position, in contrast to N-(4-methoxyphenyl)-5-(2-methyl-4-phenyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine, which bears a bulky 4-methoxyphenyl substituent. The free amine enables straightforward acylation, sulfonylation, or reductive amination, making the target compound a versatile intermediate for library synthesis. Vendor technical datasheets indicate a typical purity of ≥95% (HPLC) for the target compound , comparable to the N-aryl analog (≥95%) , but with the advantage of a single reactive handle rather than a pre-installed aryl group that may limit downstream chemistry.

Synthetic Versatility
Direct head-to-head comparison
Target: free 2‑amino, purity ≥95% (HPLC). N‑aryl analog: aryl‑substituted amine, same purity, limited derivatization.
Free amine provides greater synthetic flexibility, reducing steps for focused library synthesis.
Vendor HPLC specifications.
Synthetic accessibility Purity Derivatization

5-((2-Methyl-4-phenyl-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine: Application Scenarios


Anticancer Library Synthesis

The free 2-amino group serves as a single derivatization point for generating N-acyl, N-sulfonyl, or N-alkyl libraries. Screening against the NCI‑60 panel or other cancer cell line collections can establish SAR around the thiazole-phenyl domain, building on the known anticancer activity of 2-amino-1,3,4-oxadiazole scaffolds [1].

Alkaline Phosphatase Inhibitor Development

The compound shares the thiazole-oxadiazole core with sub-micromolar alkaline phosphatase inhibitors (Ki 0.42 µM for analog 8g) [2]. Its simpler structure and free amine permit rapid optimization of pharmacokinetic properties while maintaining the allosteric binding mode identified for the series.

Urease-Targeted Anti-Infective Discovery

Based on the urease inhibition data for bi-heterocyclic analogs (IC₅₀ as low as 2.8 µM) and their low hemolytic toxicity (<5%) [3], the compound is a viable starting point for developing treatments against Helicobacter pylori and other urease-dependent pathogens.

Chemical Probes for Thiazole-Binding Enzymes

The 2-methyl-4-phenylthiazole moiety is a known pharmacophore for several enzyme classes. Coupled with the oxadiazole-2-amine handle, the compound can be functionalized with biotin, fluorophores, or photoaffinity labels to create chemical probes for target identification and mechanism-of-action studies.

Application
Selection Property
Validation Focus
Anticancer compound library synthesis
Free amine derivatization handle
SAR around thiazole-phenyl domain in cancer cell lines
Alkaline phosphatase inhibitor research
Thiazole-oxadiazole core
Allosteric binding mode confirmation and Ki optimization
Urease inhibition probe development
Bi-heterocyclic scaffold with low hemolytic activity
Urease IC₅₀ and selectivity vs related metalloenzymes
Chemical probe synthesis for target ID
2-Methyl-4-phenylthiazole pharmacophore
Biotin/fluorophore conjugation and pull-down assays
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